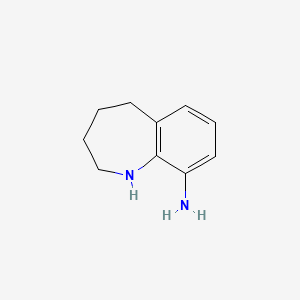

2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine

Description

Significance of 2,3,4,5-tetrahydro-1H-1-benzazepine Scaffolds in Chemical Research

The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a cornerstone in the design of neurologically active agents. Its structural flexibility allows for the synthesis of a diverse library of compounds with a wide range of biological activities. Researchers have successfully developed derivatives that exhibit potent and selective effects on the central nervous system, highlighting the therapeutic potential inherent in this molecular architecture. The saturated nature of the azepine ring in this scaffold allows for the introduction of various substituents with well-defined stereochemistry, which is crucial for optimizing drug-receptor interactions.

The significance of this scaffold is underscored by its presence in several clinically evaluated compounds. The exploration of this chemical space has led to the identification of ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, which are pivotal in the treatment of neuropsychiatric disorders. The ongoing research in this area continues to unveil new facets of the pharmacological versatility of the 2,3,4,5-tetrahydro-1H-1-benzazepine core.

Overview of Benzazepine Chemical Space and its Research Relevance

The chemical space occupied by benzazepine derivatives is vast and has been extensively explored in academic and industrial research. The substitution pattern on both the aromatic and the heterocyclic rings can be systematically varied to fine-tune the pharmacological properties of the resulting compounds. The introduction of functional groups, such as the amine group at the 9-position of the 2,3,4,5-tetrahydro-1H-1-benzazepine ring system, is a strategic approach to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for specific biological targets.

The research relevance of the benzazepine chemical space is particularly evident in the context of neuropharmacology. The development of selective antagonists for specific receptor subtypes is a key objective in the quest for more effective and safer medications for a range of neurological and psychiatric conditions. The systematic exploration of the structure-activity relationships (SAR) within the benzazepine class has provided valuable insights into the molecular determinants of receptor binding and functional activity.

Historical Context of Benzazepine Synthesis and Applications in Scholarly Work

The synthesis of the benzazepine core has been a subject of extensive research for several decades. Early synthetic methods often involved multi-step sequences with moderate yields. However, the advent of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and novel cyclization strategies, has significantly streamlined the construction of the benzazepine framework. researchgate.net These advancements have enabled the efficient synthesis of a wide array of substituted benzazepines, facilitating the exploration of their therapeutic potential.

Historically, the applications of benzazepines in scholarly work have been predominantly focused on their interactions with central nervous system targets. However, recent studies have expanded the scope of their biological activities to include potential applications in other therapeutic areas. The ongoing investigation into the synthesis and biological evaluation of novel benzazepine derivatives, such as 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine, is a testament to the enduring interest in this versatile heterocyclic scaffold.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine |

InChI |

InChI=1S/C10H14N2/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7,11H2 |

InChI Key |

NQHURJAWQAYBMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC2=C(C1)C=CC=C2N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2,3,4,5 Tetrahydro 1h 1 Benzazepin 9 Amine Derivatives

General Principles of SAR in Benzazepine Medicinal Chemistry

The benzazepine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for developing ligands for a wide range of biological targets. researchgate.net The fundamental SAR principles for benzazepine derivatives, including the 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine series, revolve around the modification of its three main components: the benzene (B151609) ring (Ring A), the seven-membered diazepine (B8756704) ring (Ring B), and various substituent positions.

The aromatic nature of Ring A is generally considered crucial for pharmacological activity, as it often engages in π-π stacking interactions with aromatic amino acid residues within the binding site of a receptor. researchgate.net Substitutions on this ring can significantly modulate activity. Electron-withdrawing groups at specific positions, for instance, can enhance the binding affinity of the compound. mespharmacy.orgyoutube.com Conversely, positions 6, 8, and 9 (in the context of 1,4-benzodiazepines) are often preferred to be unsubstituted for optimal activity. youtube.com

Modifications to the seven-membered benzazepine ring also have a profound impact. The presence of a proton-accepting group, such as a carbonyl oxygen, at certain positions can be essential for forming hydrogen bonds with receptor sites, like a histidine residue, which acts as a proton donor. mespharmacy.org Saturation of the diazepine ring, as seen in the tetrahydro-benzazepine core, imparts significant conformational flexibility, which is a key aspect of its interaction with various receptors.

| Structural Feature | General Impact on Activity | Rationale |

| Aromatic Ring (Ring A) | Essential for activity | Participates in π-π stacking interactions with receptor sites. researchgate.net |

| Substituents on Ring A | Modulates potency and selectivity | Electron-withdrawing groups can enhance affinity. youtube.com |

| Seven-membered Ring (Ring B) | Confers conformational flexibility | Allows the molecule to adopt optimal geometry for receptor binding. |

| Proton-Accepting Groups | Often necessary for binding | Forms critical hydrogen bond interactions with the receptor. mespharmacy.org |

Impact of Amine Side Chains and Substitution Patterns on Biological Activity

The amine group at the 9-position of the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a critical determinant of its biological profile and a primary point for chemical modification. The nature of the amine side chain—its length, bulk, and basicity—directly influences how the molecule interacts with its biological target. nih.govmdpi.com

Substitution patterns on the aromatic ring also play a pivotal role. The introduction of various functional groups can lead to significant changes in biological activity. nih.govmdpi.com For instance, in a series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues developed as imaging agents for the GluN2B subunit of the NMDA receptor, substitutions on the phenyl ring were found to be critical for high affinity. nih.gov A one-atom spacer between the benzazepine core and a phenyl substituent at position 1 appeared to be favorable for binding. researchgate.net

| Position of Substitution | Type of Substitution | Effect on Biological Activity |

| Amine at C9 | Alkylation, Acylation | Modulates receptor affinity and selectivity by altering steric and electronic properties. nih.gov |

| Aromatic Ring | Halogens (e.g., Fluoro) | Can enhance binding affinity and alter metabolic stability. nih.gov |

| Aromatic Ring | Bulky Groups | May increase or decrease activity depending on the target receptor's topology. |

| Position C1 | Phenyl residue with spacer | Favorable for high NMDA receptor binding affinity. researchgate.net |

Stereochemical Influences on Receptor Affinity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a paramount factor in determining the biological activity of benzazepine derivatives. patsnap.com Due to the non-planar nature of the seven-membered diazepine ring, these molecules are chiral, even without a stereogenic carbon center. researchgate.net This results in enantiomers (non-superimposable mirror images) that can exhibit vastly different affinities and selectivities for their biological targets. patsnap.com

Biological systems, such as receptors and enzymes, are inherently chiral. Consequently, they often interact preferentially with one enantiomer over the other. Studies on 1-phenyl-1H-3-benzazepine derivatives have demonstrated that biological activity often resides almost exclusively in one enantiomer. For example, the dopaminergic activity of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine was found to be associated almost entirely with the (R)-isomer. nih.gov This stereoselectivity suggests that the receptor has a chirally defined binding site that can distinguish between the two enantiomers. nih.gov

The specific conformation (P- or M-) of the benzazepine ring can also dictate the binding mode. For some benzodiazepines, the P-conformation is associated with binding to a hydrophobic region with steric constraints, while the M-conformation involves interaction with both a hydrophobic and a cationic region of the binding site. nih.gov This differential binding provides a rationale for the varied activities observed between enantiomers.

| Compound Series | Enantiomer | Primary Activity | Significance |

| 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | (R)-isomer | Dopaminergic agonist activity | Demonstrates high stereoselectivity at dopamine (B1211576) receptors. nih.gov |

| Benzodiazepine (B76468) Derivatives | (M)-conformation | Preferential binding to GABAa receptors | Highlights the importance of conformational chirality for receptor interaction. researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzazepine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For benzazepine and related benzodiazepine analogues, QSAR models are powerful tools for predicting the binding affinity of novel compounds and for understanding the key physicochemical properties that govern their activity. nih.govhud.ac.ukucl.ac.uk

A typical QSAR study involves developing a mathematical model based on a training set of compounds with known biological activities. nih.gov Molecular descriptors, which quantify various properties of the molecules (e.g., steric, electronic, hydrophobic), are calculated. The model then identifies the descriptors that have the most significant influence on activity. For a series of benzodiazepines, influential factors for binding to GABA-A receptors were found to include the positioning of two hydrogen-bond acceptors, two aromatic rings, and a hydrophobic group. nih.govhud.ac.uk

These models have demonstrated high predictive power, with squared correlation coefficient (R²) values often exceeding 0.8, indicating a strong correlation between the predicted and experimental activities. nih.govhud.ac.uk By using a validated QSAR model, researchers can rapidly screen virtual libraries of benzazepine analogues, prioritizing the synthesis of compounds with the highest predicted activity and accelerating the drug discovery process. nih.govucl.ac.uk

| QSAR Model Focus | Key Influential Factors | Predictive Power (R²) | Application |

| GABA-A Receptor Binding | H-bond acceptors, aromatic rings, hydrophobic groups | 0.90 (Training Set), 0.86 (Test Set) | Predicting binding affinity of new psychoactive benzodiazepines. nih.govhud.ac.uk |

| General Benzodiazepine Activity | Physicochemical, topological, electronic, and steric properties | 0.75 (Training Set), 0.66 (Test Set) | Predicting biological activity for newly identified designer benzodiazepines. nih.gov |

Conformational Analysis and its Role in SAR Elucidation

Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds, is crucial for elucidating the SAR of flexible molecules like this compound. The seven-membered ring of the benzazepine core is not planar and can exist in various conformations, such as chair and boat forms. The preferred conformation plays a significant role in how the molecule fits into a receptor's binding pocket.

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study these conformations. For N-substituted 2-benzazepines, NMR studies have revealed the existence of two puckered, mirror-image (enantiomeric) conformations. rsc.org The molecule undergoes a chair-to-chair interconversion, and the energy barrier for this process has been measured. rsc.orgclockss.org

The specific conformation adopted by a benzazepine derivative is critical for its biological activity. For dopamine receptor agonists like (R)-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, it is suggested that the molecule interacts with the receptor in a conformation where the key pharmacophoric elements (catechol hydroxyls and the basic nitrogen) are nearly maximally separated. nih.gov Understanding the stable and biologically active conformations allows for the design of new analogues that are pre-organized into the optimal geometry for receptor binding, potentially leading to increased potency and selectivity.

| Benzazepine Series | Method of Analysis | Key Conformational Finding | Implication for SAR |

| N-substituted 2-benzazepines | Variable Temperature NMR | Existence of two puckered, enantiomeric conformations with a chair-to-chair interconversion. rsc.org | The flexibility and specific conformers are key to receptor interaction. |

| (R)-1-phenyl-3-benzazepine | X-ray crystallography & molecular modeling | Active conformation involves maximal separation of key functional groups. nih.gov | Guides the design of analogues with constrained, optimal geometry. |

Effects of Scaffold Rigidification on Receptor Interactions

While conformational flexibility can be advantageous, allowing a ligand to adapt to its binding site, it can also be detrimental, leading to a loss of entropy upon binding and potential interaction with multiple receptors (lower selectivity). A common strategy in medicinal chemistry to address this is scaffold rigidification, where flexible parts of a molecule are constrained into a more rigid structure.

Applying this strategy to the 1-phenylbenzazepine template led to the synthesis of the novel 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. nih.gov This rigidified variant showed a dramatic and unexpected shift in receptor selectivity. While the parent 1-phenylbenzazepines are known for their affinity for dopamine D1 receptors, the rigidified compounds displayed minimal affinity for dopamine receptors and instead showed high affinity and selectivity for the serotonin (B10506) 5-HT₆ receptor. nih.govresearchgate.net

Molecular docking studies suggested that the reduced D1 receptor affinity of the rigidified compounds might be due to weaker hydrogen-bonding interactions with the receptor. nih.gov Conversely, the enhanced rigidity, along with specific electronic and hydrophobic interactions, was found to be favorable for binding to the 5-HT₆ receptor. nih.gov This demonstrates that scaffold rigidification is a powerful tool not only for improving affinity but also for dramatically altering the selectivity profile of a compound series, potentially leading to new therapeutic applications.

| Scaffold Type | Key Structural Feature | Primary Receptor Affinity | Effect of Rigidification |

| 1-Phenylbenzazepine | Flexible | Dopamine D1 Receptors | - |

| 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine | Rigidified | Serotonin 5-HT₆ Receptors | Loss of D1 affinity, gain of high and selective 5-HT₆ affinity. nih.govresearchgate.net |

Molecular Interactions and Biological Targets of 2,3,4,5 Tetrahydro 1h 1 Benzazepin 9 Amine Analogues in Vitro and Preclinical Research

Serotonin (B10506) Receptor Modulation

Analogues of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine have shown significant interactions with various serotonin (5-HT) receptor subtypes. This modulation is a key aspect of their pharmacological profile, with specific analogues exhibiting agonism and affinity for different 5-HT receptors.

The 5-HT2C receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is involved in the regulation of mood, appetite, and other physiological processes. Several benzazepine analogues have been identified as potent 5-HT2C receptor agonists.

One of the most well-characterized 2,3,4,5-tetrahydro-1H-3-benzazepine analogues is lorcaserin (B1675133), a selective 5-HT2C receptor agonist. nih.gov In vitro studies have shown that lorcaserin binds to human 5-HT2C receptors with high affinity. epa.gov Functionally, it acts as a full agonist at the human 5-HT2C receptor. epa.gov Its selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors is a notable feature of its pharmacological profile. epa.gov Specifically, lorcaserin demonstrates 18-fold and 104-fold selectivity over 5-HT2A and 5-HT2B receptors, respectively, in functional assays. epa.gov

Another compound, WAY-161503, a pyrazino[1,2-a]quinoxalinone derivative which can be considered a structurally related analogue due to its constrained tetrahydro-benzazepine-like core, is also a potent and selective 5-HT2C receptor agonist. It displays high affinity for the human 5-HT2C receptor and functions as a full agonist in stimulating [3H]inositol phosphate (B84403) (IP) formation and calcium mobilization. nih.govresearchgate.net While it also shows agonism at the 5-HT2B receptor, it is a weak partial agonist at the 5-HT2A receptor. nih.govresearchgate.net

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|---|

| Lorcaserin | Human 5-HT2C | 15 ± 1 | - |

| Rat 5-HT2C | 29 ± 7 | - | |

| Human 5-HT2A | - | pEC50 = 6.8 | |

| Human 5-HT2B | - | pEC50 = 6.1 | |

| WAY-161503 | Human 5-HT2C | 4 | 12 |

| Human 5-HT2A | 18 | 802 (partial agonist) | |

| Human 5-HT2B | 60 | 6.9 (IP formation) |

The 5-HT1A receptor is another important target in the central nervous system, implicated in mood and anxiety. Research has demonstrated that certain bridged analogues of 2,3,4,5-tetrahydro-1H-3-benzazepine possess significant affinity for the 5-HT1A receptor. nih.gov

A study of 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines revealed several compounds with high affinity for the 5-HT1A receptor, comparable to or greater than the known 5-HT1A ligand buspirone. nih.gov The highest affinity was observed for N-alkyl-, N-allyl-5-chloro-, and 5-methoxy-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapines, with pKi values ranging from 7.9 to 8.1. nih.gov Further investigation into the stereochemistry of these compounds showed that the S enantiomer of one of the N-alkyl derivatives had a higher affinity for the 5-HT1A receptor than the corresponding R isomer. nih.gov

| Compound | pKi |

|---|---|

| N-alkyl-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 7.9 - 8.1 |

| N-allyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 7.9 - 8.1 |

| 5-methoxy-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 7.9 - 8.1 |

| (S)-N-alkyl-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 8.2 |

| (R)-N-alkyl-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 7.7 |

The 5-HT6 receptor is almost exclusively expressed in the brain and is a target for cognitive enhancement in neuropsychiatric disorders. While specific data on this compound analogues' affinity for the 5-HT6 receptor is limited, the broader field of serotonin receptor research provides insights into achieving selectivity for this target.

Research into various chemical scaffolds has led to the development of highly selective 5-HT6 receptor ligands. For instance, compounds like SB-271046 have been identified as high-affinity 5-HT6 receptor antagonists, while EMD 386088 and E-6801 are full agonists. nih.gov These compounds exhibit significant selectivity (20- to 50-fold) over other 5-HT receptor subtypes. nih.gov The development of such selective agents underscores the potential for fine-tuning the pharmacological profile of new chemical entities, including those based on the benzazepine framework, to achieve desired receptor selectivity.

Dopamine (B1211576) Receptor Engagement

The dopaminergic system is critically involved in motor control, motivation, and reward. Analogues of 2,3,4,5-tetrahydro-1H-1-benzazepine have been shown to interact with dopamine D1 and D2 receptors, as well as the GluN2B subunit of the NMDA receptor, which is modulated by dopamine signaling.

The D1 and D2 dopamine receptors are major targets for antipsychotic medications. The benzazepine scaffold is present in compounds that exhibit selectivity for the D1 receptor. One such compound is SCH 23390, which is a potent and selective D1-like receptor antagonist. nih.govnih.gov

In vitro studies demonstrated that SCH 23390 blocks dopamine-stimulated adenylate cyclase, a D1 receptor-mediated effect, at very low concentrations. nih.gov In contrast, its affinity for the D2 receptor, as measured by its ability to block spiperone (B1681076) binding, is significantly lower, indicating a high degree of selectivity for the D1 receptor. nih.gov

| Compound | Receptor | Activity (IC50, µM) |

|---|---|---|

| SCH 23390 | D1 (dopamine-stimulated adenylate cyclase) | 0.01 |

| D2 (spiperone binding) | 24 |

The GluN2B subunit of the NMDA receptor is a key player in synaptic plasticity and its dysfunction is implicated in several neurological disorders. A significant body of research has focused on the development of 3-benzazepine derivatives as selective antagonists of the GluN2B subunit. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.goviucr.org

These compounds are designed as analogues of ifenprodil, a known GluN2B antagonist. nih.govmdpi.com Structure-activity relationship studies have revealed that modifications to the 3-benzazepine scaffold can lead to potent and selective GluN2B ligands. For instance, the introduction of fluoroethoxy moieties at various positions of the benzazepine ring has yielded promising compounds with high GluN2B affinity. nih.gov One such derivative, a fluoroethoxy-substituted 3-benzazepine, demonstrated potent binding to GluN2B-containing NMDA receptors. nih.gov Further studies have explored a range of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-amine analogues, identifying compounds with high affinity for the GluN2B subunit. researchgate.netresearchgate.net

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Fluoroethoxy-3-benzazepine derivative ([18F]14) | GluN2B | - |

| (R)-OF-NB1 | GluN2B | - |

| PF-NB1 | GluN2B | 10.4 ± 3.9 |

| OF-NB1 | GluN2B | 10.4 ± 4.7 |

Adrenergic Receptor Affinity and Selectivity (e.g., α2-adrenoceptor)

Certain analogues of 2,3,4,5-tetrahydro-1H-1-benzazepine have been investigated for their affinity towards adrenergic receptors, particularly the α2-adrenoceptor. Structure-activity relationship studies have revealed that modifications to the benzazepine core can significantly influence binding affinity.

For instance, a series of 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized and evaluated for their α2-adrenoceptor affinity using radioligand binding assays. nih.gov While many of these compounds showed a higher affinity for the 5-HT1A receptor, some demonstrated notable interaction with the α2-adrenoceptor. nih.gov Specifically, the 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine analogue displayed a high affinity for the α2-adrenoceptor with a pKi value of 8.1. nih.gov In contrast, other related compounds in the series, such as N-alkyl-, N-allyl-5-chloro-, and 5-methoxy-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapines, exhibited a relatively low affinity for the α2-adrenoceptor, with pKi values of 7 or less. nih.gov These findings suggest that the structural conformation and substituent groups on the benzazepine framework are critical determinants for α2-adrenoceptor binding.

| Compound | α2-adrenoceptor Affinity (pKi) | Reference |

|---|---|---|

| 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine | 8.1 | nih.gov |

| N-alkyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapines | ≤ 7 | nih.gov |

| N-allyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapines | ≤ 7 | nih.gov |

| 5-methoxy-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapines | ≤ 7 | nih.gov |

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Analogues of 2,3,4,5-tetrahydro-1H-1-benzazepine have been explored as potential cholinesterase inhibitors, which are of interest in the context of neurodegenerative diseases. A series of alkylcarbamates of 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol were synthesized and found to be potent inhibitors of acetylcholinesterase (AChE). nih.gov

In a related class of compounds, derivatives of 2,3,4,9-tetrahydro-1H-carbazole, which share a similar tetrahydro-fused ring system, have also been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). niscair.res.inepa.gov In one study, a series of 22 substituted derivatives were prepared and tested. epa.gov Among these, the 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine were identified as selective AChE inhibitors. niscair.res.in

| Compound Class/Derivative | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Alkylcarbamates of 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol | Acetylcholinesterase (AChE) | Potent inhibitors | nih.gov |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Selective inhibitor | niscair.res.in |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Selective inhibitor | niscair.res.in |

| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | Acetylcholinesterase (AChE) | Selective inhibitor | niscair.res.in |

Histone H3 Phosphorylation Inhibition

The parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, has been reported to inhibit histone H3 phosphorylation in in vitro studies. biosynth.com This suggests that the benzazepine scaffold may interact with kinases involved in the phosphorylation of histone proteins, a key process in epigenetic regulation.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been designed and synthesized as inhibitors of human nitric oxide synthase (NOS). nih.gov Structure-activity relationship studies, focusing on various basic amine side chains at the 1-position of the benzazepine ring, led to the identification of several potent and highly selective inhibitors of human neuronal NOS (nNOS). nih.gov These compounds represent a promising avenue for the development of selective nNOS inhibitors. nih.gov

Protein Kinase Inhibition

While direct studies on this compound analogues as protein kinase inhibitors are limited in the provided context, related heterocyclic structures have shown significant activity. For example, 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been investigated as inhibitors of several protein kinases, including CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A. nih.gov Some of these compounds displayed micromolar and submicromolar IC50 values, particularly against CK1δ/ε and DYRK1A. nih.gov This indicates the potential of fused heterocyclic systems, which share structural similarities with the benzazepine core, to interact with the ATP-binding site of protein kinases.

Squalene (B77637) Synthase Inhibition

Derivatives of the benzazepine structure have been identified as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. researchgate.net Specifically, research has focused on the identification and optimization of tetrahydro-2H-3-benzazepin-2-ones as squalene synthase inhibitors. researchgate.net Additionally, other complex molecules incorporating a benzoxazepine ring, which is structurally related to the benzazepine core, have been designed as potent squalene synthase inhibitors. nih.gov The inhibition of this enzyme is a therapeutic strategy for managing hypercholesterolemia. nih.gov

| Enzyme Target | Compound Class/Derivative | Observed Activity | Reference |

|---|---|---|---|

| Histone H3 Phosphorylation | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | Inhibition | biosynth.com |

| Neuronal Nitric Oxide Synthase (nNOS) | 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives | Potent and selective inhibition | nih.gov |

| Protein Kinases (e.g., CK1δ/ε, DYRK1A) | 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives | Micromolar to submicromolar IC50 values | nih.gov |

| Squalene Synthase | Tetrahydro-2H-3-benzazepin-2-ones | Inhibition | researchgate.net |

| Squalene Synthase | Pyrrolobenzoxazepine derivatives | Potent inhibition | nih.gov |

Investigation of Other Specific Biological Targets (e.g., integrin αvβ3, muscarinic receptors)

Preclinical research has identified the benzazepine scaffold as a versatile pharmacophore capable of interacting with a range of biological targets, including integrin αvβ3 and muscarinic receptors.

The integrin αvβ3 is a cell surface receptor that plays a crucial role in angiogenesis, tumor metastasis, and osteoporosis. The development of antagonists for this integrin is a significant area of therapeutic research. Studies have led to the design and synthesis of novel integrin αvβ3 antagonists based on a 1,5- or 2,5-substituted tetrahydrobenzazepinone core. These efforts have resulted in the identification of potent inhibitors with subnanomolar activity and high selectivity over other integrins, such as αIIbβ3.

The structure-activity relationship (SAR) of these benzazepinone-based antagonists has been explored by modifying the core structure, the spacer linking a guanidine (B92328) moiety, and the guanidine mimetic itself. This has led to the development of compounds with significant functional efficacy in cellular assays.

Table 1: In Vitro Activity of Selected Tetrahydrobenzazepinone Analogues as Integrin αvβ3 Antagonists

| Compound | Core Structure | Modification | αvβ3 Binding Affinity (IC50, nM) | Selectivity vs. αIIbβ3 |

| 31 | 1,5-substituted tetrahydrobenzazepinone | Varied spacer and guanidine mimetic | < 1 | High |

| 37 | 2,5-substituted tetrahydrobenzazepinone | Varied spacer and guanidine mimetic | < 1 | High |

This table is a representative summary based on findings in the cited literature and does not represent an exhaustive list.

Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors that mediate a wide range of physiological functions. Analogues of 2,3,4,5-tetrahydro-1H-1-benzazepine have been investigated as selective antagonists for muscarinic receptor subtypes. Specifically, 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones have been synthesized and identified as selective antagonists of the M3 muscarinic receptor.

These compounds have demonstrated significant affinity for M3 receptors, with log(10)KB values up to 7.2, and exhibit approximately 40-fold selectivity over M2 receptors in guinea pig tissues. The development of these selective antagonists opens avenues for therapeutic interventions with potentially fewer side effects compared to non-selective muscarinic blockers.

Table 2: Muscarinic Receptor Antagonism of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one Analogues

| Compound Analogue | Receptor Target | Affinity (log(10)KB) | Selectivity (M3 vs. M2) |

| Racemic 5-cycloalkyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones | M3 (guinea pig ileum) | up to 7.2 | ~40-fold |

This table is a representative summary based on findings in the cited literature and does not represent an exhaustive list.

Mechanistic Insights into Benzazepine Action at the Molecular Level

The therapeutic effects of benzazepine analogues are rooted in their specific interactions with biological targets at the molecular level. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.

The binding of ligands to receptors is governed by a variety of non-covalent interactions, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. Molecular modeling techniques, such as docking and pharmacophore modeling, are instrumental in elucidating these interactions.

For muscarinic receptor antagonists, pharmacophore models have been developed to identify the key chemical features required for binding and selectivity. These models typically include hydrogen bond acceptors, hydrophobic regions, and aromatic features arranged in a specific three-dimensional orientation. For instance, a pharmacophore model for M1 selectivity was found to contain two hydrogen bond acceptors, one aliphatic hydrophobic feature, and one ring aromatic feature. While not specific to benzazepines, these models provide a framework for understanding how these molecules might interact with the receptor's binding pocket.

In the context of integrin αvβ3 antagonists, the interaction often mimics the binding of the natural RGD (arginine-glycine-aspartic acid) peptide motif. The guanidine group of the benzazepine analogues likely interacts with the aspartic acid residues in the integrin's binding site, mimicking the arginine residue of the RGD sequence. The benzazepine core itself serves as a rigid scaffold to optimally position the interacting groups for high-affinity binding.

Molecular docking studies of other benzazepine derivatives targeting different receptors have revealed the importance of specific interactions. For example, in the case of 1-phenylbenzazepines binding to the 5-HT6 receptor, key receptor-ligand hydrogen bonding, salt bridges, and π-π interactions were identified as crucial for affinity. Weaker hydrogen bonding interactions were suggested to be responsible for reduced affinity at other receptors, highlighting the subtlety of molecular recognition.

While crystal structures of this compound or its close analogues bound to integrin αvβ3 or muscarinic receptors are not currently available, the collective evidence from SAR studies and molecular modeling of related compounds provides a strong foundation for understanding their mechanism of action. Future research, including co-crystallization studies, will be invaluable in providing a more detailed picture of the precise molecular interactions driving the biological activity of this promising class of compounds.

Computational Chemistry and Molecular Modeling Applications for 2,3,4,5 Tetrahydro 1h 1 Benzazepin 9 Amine

Advanced Spectroscopic and Structural Characterization of 2,3,4,5 Tetrahydro 1h 1 Benzazepin 9 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, their connectivity, and their spatial relationships.

1D NMR (¹H, ¹³C) for Comprehensive Structural Elucidation

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer a fundamental yet comprehensive overview of the molecular structure of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the title compound, distinct signals are expected for the aromatic protons, the amine protons, and the aliphatic protons of the seven-membered azepine ring. The chemical shifts (δ) are influenced by the electron density around the proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing adjacent proton arrangements.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Typically, aromatic carbons resonate in the downfield region (δ 110-160 ppm), while aliphatic carbons appear in the upfield region (δ 10-60 ppm). The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms.

Detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals, confirming the core benzazepine framework and the substitution pattern.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Data is predicted based on analogous structures and recorded in DMSO-d₆.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 6.85 (d, J=7.5 Hz) | Ar-H | 148.5 | C-9 |

| 6.60 (t, J=7.8 Hz) | Ar-H | 145.2 | C-5a |

| 6.52 (d, J=8.1 Hz) | Ar-H | 128.8 | C-7 |

| 5.10 (s, 2H) | -NH₂ | 122.1 | C-9a |

| 4.55 (t, 1H) | -NH | 118.5 | C-8 |

| 3.10 (t, 2H) | H-2 | 115.3 | C-6 |

| 2.85 (m, 2H) | H-5 | 47.3 | C-2 |

| 1.90 (m, 2H) | H-3 | 45.8 | C-5 |

| 1.75 (m, 2H) | H-4 | 30.1 | C-4 |

| 28.4 | C-3 |

2D NMR Techniques (COSY, NOESY) for Regioisomer Differentiation and Stereochemistry Confirmation

While 1D NMR provides essential structural data, two-dimensional (2D) NMR techniques are often required to resolve complex structures, differentiate between isomers, and confirm stereochemistry. rsc.orgrsc.org

Correlation SpectroscopY (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) spin-spin couplings. rsc.org Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbon atoms. For this compound, COSY would be used to confirm the sequence of methylene (B1212753) groups (-CH₂-CH₂-CH₂-CH₂-) within the azepine ring by showing correlations between H-2/H-3, H-3/H-4, and H-4/H-5.

Nuclear Overhauser Effect SpectroscopY (NOESY) is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netharvard.edu Cross-peaks in a NOESY spectrum indicate through-space interactions. This is particularly valuable for determining the conformation of the flexible seven-membered ring and for differentiating between regioisomers by observing correlations between protons on the aromatic ring and the aliphatic ring. For example, a NOESY correlation between the amine protons at C-9 and a specific aromatic proton would help confirm the position of the amino group.

Table 2: Expected 2D NMR Correlations for Regioisomer and Stereochemical Confirmation

| Technique | Correlating Protons | Information Gained |

| COSY | H-2 ↔ H-3 | Confirms J-coupling and connectivity in the azepine ring. |

| H-3 ↔ H-4 | Establishes the aliphatic chain sequence. | |

| H-4 ↔ H-5 | Confirms J-coupling and connectivity in the azepine ring. | |

| NOESY | Ar-H ↔ H-5 | Confirms the fusion of the benzene (B151609) and azepine rings. |

| -NH₂ (C-9) ↔ Ar-H | Differentiates between possible regioisomers of the amine group. | |

| H-2 ↔ H-5 | Provides insight into the 3D conformation of the azepine ring. |

Application of Deuterated Solvents in Spectral Analysis

The choice of solvent is a critical parameter in NMR spectroscopy. Deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (B1214612) (²H or D), are essential for acquiring high-quality spectra of analytes. myuchem.comalfa-chemistry.com

The primary role of a deuterated solvent is to dissolve the sample without generating a large solvent signal that would otherwise obscure the signals from the compound of interest. myuchem.comneofroxx.com Since the resonance frequency of deuterium is far from that of protons, the solvent becomes "invisible" in a standard ¹H NMR spectrum.

Furthermore, modern NMR spectrometers use the deuterium signal from the solvent for "locking" the magnetic field. This process ensures the stability of the magnetic field over the course of the experiment, which is crucial for achieving high resolution and accurate chemical shift measurements. myuchem.com The choice of solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or deuterium oxide (D₂O)) can also influence the spectrum by affecting the solubility of the compound and the chemical shifts of labile protons (like those in -NH or -OH groups) through hydrogen bonding interactions. nih.govresearchgate.net Selecting the appropriate solvent is therefore key to resolving complex spectra and obtaining reliable structural data. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, validate its elemental formula, and assess its purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a unique elemental formula. For this compound (C₁₀H₁₄N₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The experimentally measured mass is compared to the theoretically calculated mass, and a close match provides strong evidence for the proposed molecular formula. nih.gov

Table 3: HRMS Data for Molecular Formula Validation of C₁₀H₁₄N₂

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄N₂ |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 163.1230 |

| Observed Mass (Hypothetical) | 163.1233 |

| Mass Error (ppm) | 1.84 |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures and assessing the purity of synthesized compounds. nih.gov

In an LC/MS analysis, the sample is first injected into an LC column, which separates the target compound from any impurities, starting materials, or byproducts. As each component elutes from the column, it enters the mass spectrometer, which determines its mass-to-charge ratio. The resulting data consists of a chromatogram showing peaks for each separated component and a mass spectrum for each peak. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks. For identity confirmation, the mass spectrum of the main peak is checked to ensure it corresponds to the expected molecular weight of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar compounds such as this compound can be challenging due to their low volatility and potential for thermal degradation. To overcome these limitations, derivatization is a crucial step to enhance the volatility and thermal stability of the analyte. nih.govresearchgate.net This process involves chemically modifying the primary amine group to a less polar, more volatile derivative.

Common derivatization strategies for primary amines include silylation and acylation. researchgate.net Silylation, for instance, involves the replacement of the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed for this purpose. nih.govsigmaaldrich.com The resulting silylated derivatives exhibit improved chromatographic peak shape and are more amenable to GC-MS analysis. researchgate.netmdpi.com

The GC-MS analysis of the derivatized this compound would involve separation on a capillary column, followed by detection and fragmentation in the mass spectrometer. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unequivocal identification of the compound.

Below is a representative table of GC-MS parameters that could be employed for the analysis of a silylated derivative of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-550 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

X-ray Crystallography for Three-Dimensional Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The resulting data is used to construct an electron density map, from which the positions of the individual atoms can be determined.

While a crystal structure for this compound is not publicly available, the crystallographic data for a related seven-membered nitrogen-containing heterocyclic compound can provide insight into the type of structural information that can be obtained. nih.gov For instance, the seven-membered azepine ring is known to adopt various conformations, such as a boat or twist-boat, which can be definitively determined by X-ray crystallography. researchgate.net

The following table presents hypothetical crystallographic data for a derivative of this compound, illustrating the detailed structural parameters obtained from an X-ray crystallographic analysis.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂ |

| Formula Weight | 162.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(3) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 998.7(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.078 |

| Absorption Coefficient (mm⁻¹) | 0.068 |

| F(000) | 352 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. The primary aromatic amine group is a particularly strong indicator. Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comwikieducator.org Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically observed as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org

The aromatic ring will also produce characteristic signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The saturated portion of the tetrahydrobenzazepine ring will give rise to C-H stretching vibrations just below 3000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption peaks for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3450 - 3350 | Medium | Primary Amine (N-H) | Asymmetric Stretch |

| 3350 - 3250 | Medium | Primary Amine (N-H) | Symmetric Stretch |

| 3100 - 3000 | Medium-Weak | Aromatic C-H | Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H | Stretch |

| 1650 - 1580 | Medium | Primary Amine (N-H) | Bend (Scissor) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C | Stretch |

| 1335 - 1250 | Strong | Aromatic C-N | Stretch |

| 910 - 665 | Strong, Broad | Primary/Secondary Amine (N-H) | Wag |

Purity and Characterization Methodologies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of a compound and for its quantification. For a compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable. thermofisher.comresearchgate.net

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and will elute earlier, while less polar compounds will be retained longer on the column.

The purity of this compound can be assessed by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, commonly a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. A pure compound should ideally yield a single, sharp, and symmetrical peak. The presence of additional peaks would indicate the presence of impurities. The percentage purity can be calculated based on the relative peak areas.

A representative set of HPLC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Chromatograph | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Q & A

Q. How is the molecular structure of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine determined experimentally?

Answer: The compound's structure is typically confirmed via X-ray crystallography using software suites like SHELX for refinement . Key steps include:

- Data collection : High-resolution diffraction data from single crystals.

- Refinement : SHELXL optimizes atomic coordinates and thermal parameters against observed data.

- Validation : Tools like PLATON check for geometric anomalies.

The stereochemistry (e.g., (5R)-configuration in CAS 294196-60-4) is resolved via Flack parameters or anomalous dispersion .

Q. What synthetic routes are commonly employed for this compound?

Answer: Synthesis often involves:

- Reductive amination : Cyclization of precursors like 2-aminobenzaldehyde derivatives with reducing agents (e.g., NaBH) .

- Multi-step functionalization : For example, introducing substituents via Suzuki coupling or nucleophilic substitution .

- Chiral resolution : Separation of enantiomers using chiral HPLC or enzymatic methods for stereospecific variants .

Table 1: Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | NaBH, MeOH, 0°C | 65 | 90 |

| Purification | Chiral HPLC (OD-H column) | 85 | 97 |

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

Answer: Contradictions arise from dynamic effects (e.g., ring puckering) or solvent interactions. Mitigation strategies:

Q. What methodologies are recommended for impurity profiling in synthetic batches?

Answer: Pharmacopeial guidelines suggest:

- HPLC-UV/HRMS : Detects impurities at levels <0.1% using C18 columns and gradient elution (e.g., 0.1% TFA in HO/MeCN) .

- Relative retention time (RRT) analysis : Compare impurity peaks against reference standards (e.g., RRT 0.5–2.1 for related benzazepine byproducts) .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .

Q. How can computational tools enhance the design of benzazepine derivatives?

Answer:

- Docking studies : Predict binding affinity to biological targets (e.g., GPCRs) using AutoDock or Schrödinger.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity .

- Molecular dynamics : Simulate conformational stability in solvent environments (e.g., water/octanol partitioning) .

Data Contradiction Analysis

Q. How should conflicting crystallographic data be addressed during structural refinement?

Answer: Discrepancies (e.g., thermal ellipsoid anisotropy) require:

- Twinned data handling : Use SHELXL's TWIN/BASF commands for twin-law corrections .

- Occupancy refinement : Adjust partial occupancies for disordered atoms.

- Validation metrics : Cross-check R-factors, CCDC deposition codes, and Hirshfeld surfaces .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing enantiomeric purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.